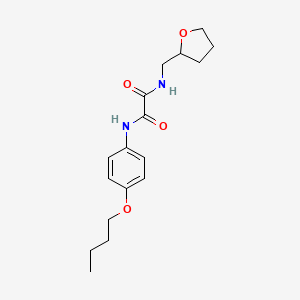![molecular formula C9H11N3O3 B4071214 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione](/img/structure/B4071214.png)
4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione
説明
4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is also known as furosemide, which is a diuretic drug that is used to treat hypertension, edema, and congestive heart failure. However, the focus of
作用機序
The mechanism of action of 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione is primarily attributed to its ability to inhibit the Na-K-Cl cotransporter. This inhibition leads to the reduction of ion transport across cell membranes, which results in the diuretic effect of this compound. Additionally, this compound has been shown to have a vasodilatory effect, which further contributes to its therapeutic potential in the treatment of hypertension and congestive heart failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its diuretic and vasodilatory effects. This compound has been shown to increase the excretion of sodium, chloride, and water from the body, leading to the reduction of fluid accumulation in tissues. Additionally, this compound has been shown to reduce peripheral vascular resistance, leading to the reduction of blood pressure.
実験室実験の利点と制限
One of the significant advantages of using 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione in lab experiments is its well-established mechanism of action and pharmacological effects. This compound has been extensively studied, and its effects are well-documented, making it a reliable tool compound for the study of various biological processes. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione. One of the potential areas of research is the identification of novel analogs of this compound with improved pharmacological properties. Additionally, this compound could be further studied for its potential use in the treatment of other diseases, such as pulmonary edema and acute renal failure. Finally, the role of this compound in the regulation of ion transport across cell membranes could be further elucidated through the study of its interaction with other ion transporters.
Conclusion:
In conclusion, this compound is a compound with significant scientific research applications. Its well-established mechanism of action and pharmacological effects make it a reliable tool compound for the study of various biological processes. Additionally, this compound has potential therapeutic applications in the treatment of various diseases, including hypertension, congestive heart failure, and edema. Future research in this area could lead to the development of novel analogs of this compound with improved pharmacological properties and the identification of new therapeutic applications.
科学的研究の応用
The scientific research applications of 4-[(2-furylmethyl)amino]tetrahydro-3,6-pyridazinedione are diverse and include its use as a tool compound in the study of various biological processes. One of the significant applications of this compound is its use as a modulator of the Na-K-Cl cotransporter, which plays a crucial role in the regulation of ion transport across cell membranes. This compound has also been studied for its potential use in the treatment of various diseases, including hypertension, congestive heart failure, and edema.
特性
IUPAC Name |
4-(furan-2-ylmethylamino)diazinane-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8-4-7(9(14)12-11-8)10-5-6-2-1-3-15-6/h1-3,7,10H,4-5H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESMYPAACPJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NNC1=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-4-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071132.png)
![2-{[3-(2-methoxyphenoxy)propyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4071139.png)


![ethyl 5-cyano-6-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-2-methyl-4-phenylnicotinate](/img/structure/B4071163.png)
![2-({2-[(4-chlorobenzyl)sulfonyl]ethyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4071170.png)
![N-{1-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4071172.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B4071178.png)
![3-[(2-hydroxyethyl)thio]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4071193.png)
![ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-6-amino-5-cyano-2-phenyl-4H-pyran-3-carboxylate](/img/structure/B4071195.png)
![2-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-isobutylbenzamide](/img/structure/B4071199.png)
![ethyl 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4071200.png)
![2-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4071208.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-nitro-phenyl)-benzenesulfonamide](/img/structure/B4071224.png)